![molecular formula C22H24N4O2 B5597042 N-butyl-4-hydroxy-2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B5597042.png)
N-butyl-4-hydroxy-2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)pyrimidine-5-carboxamide
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Description
Synthesis Analysis
The synthesis of pyrimidine and pyridine derivatives typically involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For instance, derivatives similar to the subject compound have been synthesized through reactions involving pyridoxal hydrochloride and various N-arylcyanoacetamides, resulting in compounds with significant antibacterial and antifungal activities (Zhuravel et al., 2005). Another example includes the synthesis of pyrimidine derivatives by condensation of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, showcasing the versatility of pyrimidine chemistry (Ukrainets et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidine and pyridine derivatives reveals planar pyrimidine rings with significant displacements of ring-substituent atoms, indicating polarization of electronic structures. These structures facilitate the formation of hydrogen bonds, contributing to their solid-state assembly into sheets or three-dimensional frameworks, as observed in isostructural compounds (Trilleras et al., 2009).
Scientific Research Applications
Synthesis and Properties of Aromatic Polyamides and Polyimides
Aromatic polyamides and polyimides were synthesized using various aromatic dicarboxylic acids and tetracarboxylic dianhydrides, focusing on their inherent viscosities, solubility in polar solvents, and thermal properties. The research highlighted the amorphous nature of these compounds, their ability to form transparent and flexible films, and their high thermal stability, with glass transition temperatures ranging from 293°C to 338°C and minimal weight loss at temperatures up to 500°C in both air or nitrogen atmosphere. These findings suggest potential applications in materials science, particularly in the development of high-performance polymers with exceptional thermal stability and solubility properties (Yang & Lin, 1994; Yang & Lin, 1995).
Analgesic Properties Enhancement through Chemical Modification
The chemical modification of the pyridine moiety in certain molecules was explored as a method to optimize biological properties, specifically targeting enhanced analgesic effects. This research focused on the synthesis of derivatives through reactions involving benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. The study demonstrated that specific modifications could lead to increased biological activity, recommending further research into para-substituted derivatives for potential new analgesic drugs (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Optimization of Pharmacokinetic Profile in Renin Inhibitors
Research into improving the pharmacokinetic profile of potent renin inhibitors involved structural modifications to address low bioavailability issues in rats. By altering the amino group attached at the pyrimidine's 4-position and exploring new central cores that interact with the S3 pocket, researchers successfully enhanced the renin inhibitory activity while improving oral bioavailability. This work underscores the importance of structural modification in drug design, especially for enhancing the efficacy and bioavailability of therapeutic compounds (Tokuhara et al., 2018).
properties
IUPAC Name |
N-butyl-2-(4-methylphenyl)-6-oxo-N-(pyridin-4-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-3-4-13-26(15-17-9-11-23-12-10-17)22(28)19-14-24-20(25-21(19)27)18-7-5-16(2)6-8-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPYRWUCBBJWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=NC=C1)C(=O)C2=CN=C(NC2=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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